6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide
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Overview
Description
6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring, a pyridazinone moiety, and an oxane (tetrahydropyran) ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the oxane moiety, and the coupling of the pyridazinone group. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxane Moiety: This step may involve the use of oxane derivatives and appropriate protecting groups to ensure selective reactions.
Coupling of the Pyridazinone Group: This can be done using coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It can be studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure can be explored for its potential use in the development of new materials with specific properties.
Biology: It can be used in biochemical assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide: This compound is unique due to its combination of a pyridine ring, a pyridazinone moiety, and an oxane ring.
Similar Compounds: Other compounds with similar structures may include those with pyridine or pyridazinone rings, such as pyridine-3-carboxamides or pyridazinone derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18-3-1-9-22-23(18)10-2-8-20-19(25)16-4-5-17(21-13-16)27-14-15-6-11-26-12-7-15/h1,3-5,9,13,15H,2,6-8,10-12,14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSEGUEFCFRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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